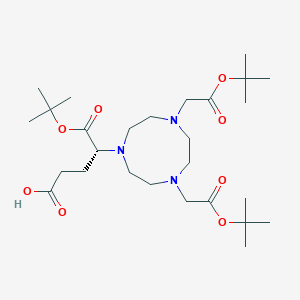
(R)-NODAGA-tris(t-Bu ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-NODAGA-tris(t-Bu ester) is a compound that belongs to the class of chelating agents. It is widely used in various scientific fields due to its ability to form stable complexes with metal ions. The compound is particularly notable for its application in radiopharmaceuticals, where it is used to label biomolecules with radioactive isotopes for imaging and therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-NODAGA-tris(t-Bu ester) typically involves the esterification of the corresponding acid with tert-butyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of ®-NODAGA-tris(t-Bu ester) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
®-NODAGA-tris(t-Bu ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various esters or amides.
Scientific Research Applications
®-NODAGA-tris(t-Bu ester) has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to form stable complexes with metal ions, which are essential in various catalytic and analytical processes.
Biology: The compound is employed in the labeling of biomolecules for imaging studies, allowing researchers to track biological processes in real-time.
Medicine: In radiopharmaceuticals, ®-NODAGA-tris(t-Bu ester) is used to label therapeutic and diagnostic agents with radioactive isotopes, aiding in the detection and treatment of diseases.
Industry: The compound’s chelating properties make it useful in industrial applications such as water treatment and the stabilization of metal-containing formulations.
Mechanism of Action
The mechanism of action of ®-NODAGA-tris(t-Bu ester) involves its ability to form stable chelates with metal ions. The compound’s structure allows it to coordinate with metal ions through multiple binding sites, creating a stable complex. This chelation process is crucial in its applications, particularly in radiopharmaceuticals, where it ensures the stable attachment of radioactive isotopes to biomolecules.
Comparison with Similar Compounds
Similar Compounds
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): Another widely used chelating agent in radiopharmaceuticals.
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Similar to DOTA but with a different ring size, offering different chelation properties.
EDTA (ethylenediaminetetraacetic acid): A common chelating agent used in various industrial and medical applications.
Uniqueness
®-NODAGA-tris(t-Bu ester) is unique due to its specific structure, which provides enhanced stability and selectivity in forming metal complexes. This makes it particularly valuable in applications requiring high precision and stability, such as in radiopharmaceuticals for medical imaging and therapy.
Properties
Molecular Formula |
C27H49N3O8 |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
(4R)-4-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H49N3O8/c1-25(2,3)36-22(33)18-28-12-13-29(19-23(34)37-26(4,5)6)15-17-30(16-14-28)20(10-11-21(31)32)24(35)38-27(7,8)9/h20H,10-19H2,1-9H3,(H,31,32)/t20-/m1/s1 |
InChI Key |
ADHGPCATMVZKLP-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CC1)[C@H](CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CC1)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-7-one](/img/structure/B12373968.png)
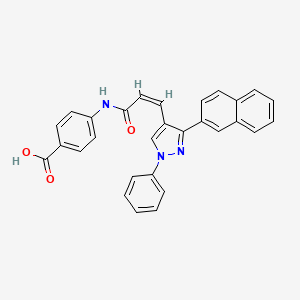
![4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methylbenzamide](/img/structure/B12373979.png)
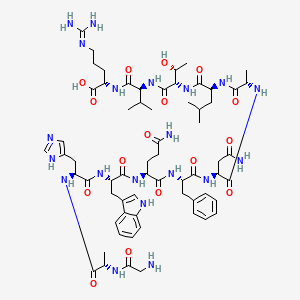
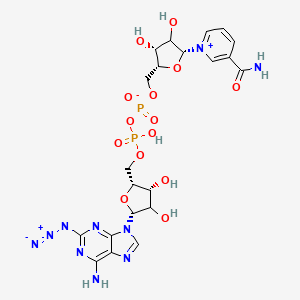
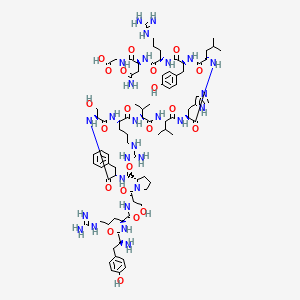
![(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B12374005.png)

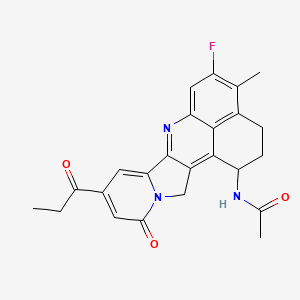
![tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12374028.png)
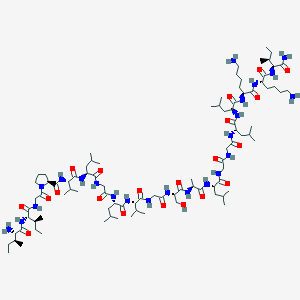
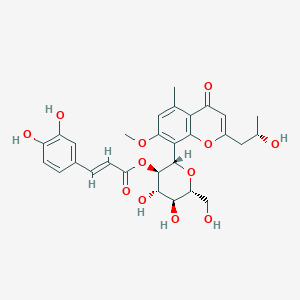
![1-(4-anilinophenoxy)-3-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol](/img/structure/B12374043.png)

